![molecular formula C13H16FNO B7511318 N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide, also known as FUB-AMB, is a synthetic cannabinoid that belongs to the cyclohexylphenol class. It was first synthesized in 2009 by a team of researchers from Pfizer, and it has since gained popularity in the research community due to its potent effects on the endocannabinoid system.
Mechanism of Action
N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide acts as a potent agonist of CB1 and CB2 receptors, which are part of the endocannabinoid system. When it binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide are similar to those of other synthetic cannabinoids. It has been shown to cause a range of effects, including increased heart rate, blood pressure, and body temperature, as well as altered mood, perception, and cognition.
Advantages and Limitations for Lab Experiments
N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has several advantages as a research tool. It is highly potent, which allows for precise dosing in experiments. It also has a long half-life, which allows for sustained effects over a longer period of time. However, N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide also has several limitations, including its potential for abuse and its lack of specificity for CB1 and CB2 receptors.
Future Directions
There are several future directions for research on N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide. One area of interest is the development of more specific agonists for CB1 and CB2 receptors, which could provide more targeted effects and reduce the risk of adverse effects. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological systems. Finally, research on the potential therapeutic uses of synthetic cannabinoids, such as for pain management or anxiety disorders, is also an area of interest.
Synthesis Methods
N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide can be synthesized via a multistep process that involves the reaction of cyclobutanone with 4-fluorobenzyl chloride, followed by the addition of methylamine and cyclohexanone. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to bind to CB1 and CB2 receptors with high affinity, and its effects on these receptors have been studied in vitro and in vivo.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15(13(16)11-3-2-4-11)9-10-5-7-12(14)8-6-10/h5-8,11H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFVVDNZHPTGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide |
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